CID 78060837
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78060837 is a chemical entity that has garnered significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060837 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For instance, one common method involves the reaction of precursor compounds in the presence of a catalyst, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: CID 78060837 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate under acidic or basic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure .
Wissenschaftliche Forschungsanwendungen
CID 78060837 has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a reagent in various synthetic reactions to produce novel compounds. In biology, it is studied for its potential effects on cellular processes and its ability to interact with biological molecules. In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment. Additionally, in industry, this compound is utilized in the production of materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of CID 78060837 involves its interaction with specific molecular targets and pathways within biological systems. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The detailed molecular pathways involved in the action of this compound are the subject of ongoing research, with studies focusing on understanding how this compound influences various biological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: CID 78060837 can be compared with other similar compounds that share structural or functional similarities. Some of these similar compounds include CID 83497 and CID 11962412, which have been studied for their respective properties and applications .
Uniqueness: While other compounds may share certain structural features, this compound’s specific reactivity and interaction with biological systems make it a valuable compound for various scientific and industrial purposes .
Eigenschaften
Molekularformel |
C2H4Si2 |
---|---|
Molekulargewicht |
84.22 g/mol |
InChI |
InChI=1S/C2H4Si2/c1-3-2-4(1)3/h1-2H2 |
InChI-Schlüssel |
PYUZMJYFTZMTPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1[Si]2[Si]1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.